molecular formula C15H14FN3O B5692840 6-ethyl-2-(3-fluorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

6-ethyl-2-(3-fluorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

Cat. No.: B5692840
M. Wt: 271.29 g/mol
InChI Key: FTLWVPHSWSVGJK-UHFFFAOYSA-N
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Description

6-ethyl-2-(3-fluorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one is a compound belonging to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2-(3-fluorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods allow for the formation of the pyrazolo[1,5-a]pyrimidine core, which can then be functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-2-(3-fluorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in various substituted pyrazolo[1,5-a]pyrimidine derivatives .

Scientific Research Applications

6-ethyl-2-(3-fluorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.

    Medicine: Explored for its anticancer properties and potential as a therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with unique photophysical properties

Mechanism of Action

The mechanism of action of 6-ethyl-2-(3-fluorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various biological processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Uniqueness

6-ethyl-2-(3-fluorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-fluorophenyl group enhances its potential as an enzyme inhibitor and its overall stability .

Properties

IUPAC Name

6-ethyl-2-(3-fluorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O/c1-3-12-9(2)17-14-8-13(18-19(14)15(12)20)10-5-4-6-11(16)7-10/h4-8,18H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLWVPHSWSVGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2C=C(NN2C1=O)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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